molecular formula C7H16O2 B3061192 2-Propylbutane-1,4-diol CAS No. 62946-68-3

2-Propylbutane-1,4-diol

Cat. No. B3061192
Key on ui cas rn: 62946-68-3
M. Wt: 132.2 g/mol
InChI Key: LPEVSCRXBSHMOZ-UHFFFAOYSA-N
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Patent
US04684396

Procedure details

A solution of diethyl 2-prop-1-ylsuccinate (23.47 g) in diethyl ether (100 ml) was added dropwise to a cooled and stirred suspension of lithium aluminium hydride (6.19 g) in dry diethyl ether (500 ml) under an atmosphere of nitrogen. When the addition was complete, the reaction mixture was stirred at room temperature for 1.5 hours, then enough water to hydrolyse both the excess reducing agent and the intermediate aluminium complexes was added. The resulting solids were filtered off and the filtrate was dried over magnesium sulphate and concentrated to give 3-hydroxymethylhexan-1-ol (9.58 g, 67%) as a colourless oil.
Name
diethyl 2-prop-1-ylsuccinate
Quantity
23.47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.19 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:10][C:11](OCC)=[O:12])[C:5](OCC)=[O:6])[CH2:2][CH3:3].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[Al]>C(OCC)C>[OH:6][CH2:5][CH:4]([CH2:1][CH2:2][CH3:3])[CH2:10][CH2:11][OH:12] |f:1.2.3.4.5.6|

Inputs

Step One
Name
diethyl 2-prop-1-ylsuccinate
Quantity
23.47 g
Type
reactant
Smiles
C(CC)C(C(=O)OCC)CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6.19 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OCC(CCO)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.58 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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